molecular formula C16H9NO3S B2400277 1-(benzofuran-2-carbonyl)benzo[c]isothiazol-3(1H)-one CAS No. 877811-87-5

1-(benzofuran-2-carbonyl)benzo[c]isothiazol-3(1H)-one

Cat. No.: B2400277
CAS No.: 877811-87-5
M. Wt: 295.31
InChI Key: YFEZZQSYGMCDQM-UHFFFAOYSA-N
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Description

1-(Benzofuran-2-carbonyl)benzo[c]isothiazol-3(1H)-one is a complex organic compound that belongs to the class of benzofuran derivatives. Benzofuran compounds are known for their diverse biological activities, including anti-tumor, antibacterial, anti-oxidative, and anti-viral properties

Preparation Methods

The synthesis of 1-(benzofuran-2-carbonyl)benzo[c]isothiazol-3(1H)-one typically involves multi-step organic reactions. One common synthetic route includes the formation of the benzofuran ring through a free radical cyclization cascade, which is an efficient method for constructing polycyclic benzofuran compounds . Another method involves proton quantum tunneling, which offers high yield and fewer side reactions . Industrial production methods may vary, but they generally follow similar principles with optimizations for scale and efficiency.

Chemical Reactions Analysis

1-(Benzofuran-2-carbonyl)benzo[c]isothiazol-3(1H)-one undergoes various chemical reactions, including:

Scientific Research Applications

This compound has a wide range of applications in scientific research:

Comparison with Similar Compounds

1-(Benzofuran-2-carbonyl)benzo[c]isothiazol-3(1H)-one can be compared with other benzofuran derivatives, such as:

Properties

IUPAC Name

1-(1-benzofuran-2-carbonyl)-2,1-benzothiazol-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H9NO3S/c18-15(14-9-10-5-1-4-8-13(10)20-14)17-12-7-3-2-6-11(12)16(19)21-17/h1-9H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFEZZQSYGMCDQM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(O2)C(=O)N3C4=CC=CC=C4C(=O)S3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H9NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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